N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol

Description

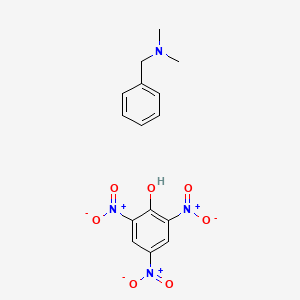

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound characterized by a phenolic ring substituted with three nitro groups (-NO₂) at the 2, 4, and 6 positions. It is a yellow crystalline solid with applications in explosives, dyes, pyrotechnics, and pharmaceuticals . Its detection and degradation are critical for environmental and human safety.

Properties

CAS No. |

5353-69-5 |

|---|---|

Molecular Formula |

C15H16N4O7 |

Molecular Weight |

364.31 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C9H13N.C6H3N3O7/c1-10(2)8-9-6-4-3-5-7-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,8H2,1-2H3;1-2,10H |

InChI Key |

LPSPJWNASDUUTF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes

Reductive Amination of Benzaldehyde with Dimethylamine

Benzaldehyde reacts with dimethylamine under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, to yield N,N-dimethyl-1-phenylmethanamine.Alkylation of Dimethylamine with Benzyl Halides

Benzyl bromide or benzyl chloride can be reacted with excess dimethylamine in an organic solvent, often in the presence of a base like triethylamine, to produce the tertiary amine.

This method is highlighted in the synthesis of related compounds, such as 4-amino-N,N-dimethylbenzylamine, where controlled addition of benzyl bromide derivatives to dimethylamine solutions is critical to minimizing side products and impurities (see section 1.2).

Industrial-Scale Optimized Method for 4-Amino-N,N-dimethylbenzylamine (Analogous Process)

A patent (CN102964256A) describes a highly controlled process for preparing 4-amino-N,N-dimethylbenzylamine, which shares structural similarity with N,N-dimethyl-1-phenylmethanamine:

- Step 1: Controlled, batch-wise addition of p-nitrobenzyl bromide to a solution of dimethylamine and triethylamine in an organic solvent, maintaining the molar percentage of p-nitrobenzyl bromide and dimethylamine below 7% per batch to reduce impurities.

- Step 2: Reduction of the nitro group to amino group using hydrazine hydrate in the presence of iron salts at 40–80°C.

- Outcome: High purity and yield with effective impurity control.

| Molar % of p-nitrobenzyl bromide fed per batch | Volumetric Molar Concentration of Impurity A (%) |

|---|---|

| 20% | 8.5% |

| 15% | 6.5% |

| 10% | 5.0% |

| 9% | 3.0% |

| 8% | 2.3% |

| 7% | 1.5% |

| 6% | 1.0% |

| 5% | 0.8% |

| 4% | 0.5% |

| 3% | 0.4% |

| 2% | 0.3% |

| 1% | 0.3% |

This table demonstrates the importance of controlled reagent addition to minimize impurities, a principle applicable to the preparation of N,N-dimethyl-1-phenylmethanamine.

Preparation of 2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol is a well-known nitrated phenol with explosive properties and diverse applications.

Classical Nitration Method

- Starting Material: Phenol

- Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating mixture)

- Process: Phenol is subjected to nitration under controlled temperature conditions to introduce three nitro groups at the 2, 4, and 6 positions.

- Purification: The crude product is purified by recrystallization from water or organic solvents.

This method is well-documented and widely used industrially.

Preparation of the N,N-Dimethyl-1-phenylmethanamine; 2,4,6-Trinitrophenol Complex

The compound is a 1:1 complex of the tertiary amine and picric acid. This complex forms via acid-base interaction between the basic amine and the acidic phenol.

General Preparation Method

- Step 1: Dissolve N,N-dimethyl-1-phenylmethanamine in an appropriate organic solvent (e.g., ethyl acetate or ethanol).

- Step 2: Dissolve 2,4,6-trinitrophenol separately in a compatible solvent.

- Step 3: Mix the two solutions under stirring at ambient or slightly elevated temperature to allow salt formation.

- Step 4: The complex precipitates out or can be isolated by solvent evaporation or crystallization.

- Step 5: The product is filtered, washed, and dried under vacuum.

This method is supported by commercial suppliers’ data indicating purity levels of 90-99% and storage recommendations in dry, dark, ventilated conditions to maintain stability.

Analytical and Purity Considerations

- Purity: Commercial samples show assay values ranging from 90% to 99%, indicating high purity achievable by optimized synthesis and purification.

- Storage: The complex should be stored in dry, dark, and ventilated places to prevent decomposition or degradation.

- Applications: The complex is used in synthesis and pharmaceutical fields, highlighting the importance of its purity and controlled preparation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Formation of the Quaternary Ammonium Picrate Salt

The primary reaction involves proton transfer from picric acid (a strong acid with pKa ~0.3 ) to N,N-dimethylbenzylamine (a weak base with pKa ~9–10 ), forming an ionic pair:

Key Properties of the Salt

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₄O₇ | Derived |

| Molecular Weight | 356.30 g/mol | Derived |

| Stability | Shock-sensitive when dry | |

| Solubility | Soluble in polar solvents |

Explosive Decomposition

Picrate salts are notorious for their explosive properties under dry conditions. The compound decomposes violently upon heating, friction, or mechanical shock due to the nitro groups in picric acid:

Decomposition Products

Safety Data

Reactivity with Metals

Picrate salts react with metals (e.g., copper, lead) to form shock-sensitive metal picrates, which are even more unstable:

Risk Mitigation

Phase-Transfer Catalysis Potential

The quaternary ammonium cation can act as a phase-transfer catalyst (PTC) in biphasic reactions, similar to other benzylamine derivatives . For example, it facilitates nucleophilic substitutions by shuttling anions into organic phases:

Applications

Directed Ortho Metalation

While the free amine (N,N-dimethylbenzylamine) undergoes directed ortho metalation with butyllithium , this reactivity is suppressed in the picrate salt due to charge localization on the ammonium ion.

Stability in Aqueous Solutions

The salt remains stable in aqueous or alcoholic solutions but becomes hazardous upon drying. Hydrolysis under alkaline conditions regenerates the free amine and picrate ion:

Spectroscopic Characterization

Scientific Research Applications

Scientific Research Applications

The applications of these compounds are extensive:

Case Studies

- Neuropharmacological Effects : Research has indicated that N,N-dimethyl-1-phenylmethanamine may have neuroactive properties. A study involving zebrafish models demonstrated that certain derivatives could modulate anxiety-like behaviors and affect serotonin turnover in the brain .

- Antibacterial Activity of Picric Acid Derivatives : A study focused on synthesizing derivatives of 2,4,6-trinitrophenol showed that specific modifications could enhance antibacterial activity against Mycobacterium tuberculosis and other pathogens. The findings suggested that structural changes could lead to improved efficacy while minimizing toxicity to human cells .

- Polymer Chemistry Applications : In industrial applications, N,N-dimethyl-1-phenylmethanamine has been used as a catalyst in the synthesis of polyurethane foams. Research demonstrated that its presence significantly improved the mechanical properties of the resulting materials compared to those synthesized without it .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts. It can also act as a base, neutralizing acids in various chemical reactions.

2,4,6-trinitrophenol exerts its effects through its ability to undergo redox reactions, particularly reduction to form picramic acid. Its explosive properties are due to the presence of nitro groups, which release a large amount of energy upon decomposition.

Comparison with Similar Compounds

Structural and Functional Analogues

TNP belongs to the nitroaromatic compounds (NACs) family, which includes:

Key Structural Differences :

| Compound | Nitro Groups | Hydroxyl Group | Key Structural Feature |

|---|---|---|---|

| TNP | 3 | Yes | Phenolic ring with three -NO₂ groups |

| TNT | 3 | No | Methyl group at position 1 |

| 2,4-DNP | 2 | Yes | Two -NO₂ groups at 2,4 positions |

| Nitrobenzene | 1 | No | Single -NO₂ group on benzene |

Toxicity Profile

TNP exhibits acute toxicity, particularly in newborns. Studies in rats show:

Comparative Toxicity :

Sensing and Detection

TNP’s electron-deficient nitro groups enable selective detection via fluorescence quenching in sensors:

Sensor Performance :

Mechanism : TNP’s three nitro groups enhance electron-withdrawing capacity, promoting fluorescence quenching via Förster resonance energy transfer (FRET) .

Environmental Degradation

Microbial and photocatalytic degradation pathways vary with NAC structure:

Photocatalytic Efficiency :

| Catalyst | Degradation Efficiency (TNP) | Conditions |

|---|---|---|

| Al₂O₃·CaO Nanocatalyst | >90% in 6 hours | UV light, 25°C |

Data Tables

Table 1: Comparative Properties of Nitroaromatic Compounds

| Property | TNP | TNT | 2,4-DNP |

|---|---|---|---|

| Molecular Weight (g/mol) | 229.11 | 227.13 | 184.11 |

| Nitro Groups | 3 | 3 | 2 |

| Hydroxyl Group | Yes | No | Yes |

| Major Use | Explosives, dyes | Explosives | Uncoupling agent |

Biological Activity

N,N-Dimethyl-1-phenylmethanamine; 2,4,6-trinitrophenol, commonly known as a derivative of phenylmethanamine and trinitrophenol, exhibits diverse biological activities. This article explores its pharmacological properties, toxicological effects, and potential therapeutic applications based on available research studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- N,N-Dimethyl-1-phenylmethanamine : An aromatic amine with potential neuroactive properties.

- 2,4,6-Trinitrophenol (TNP) : A well-known explosive compound with significant biological implications.

Pharmacological Effects

Research indicates that N,N-dimethyl derivatives of phenylmethanamine exhibit various pharmacological activities. For instance:

- Neuroactivity : Studies have shown that N,N-dimethyl-1-phenylmethanamine can act as a stimulant affecting neurotransmitter release in the central nervous system. It may enhance dopaminergic activity, which is relevant for conditions like ADHD and depression .

Toxicological Profile

The toxicity of 2,4,6-trinitrophenol has been extensively documented. Key findings include:

- Mutagenicity : TNP has demonstrated mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), indicating its potential to cause genetic damage .

- Oxidative Stress : The compound induces oxidative stress in various biological systems, leading to cellular damage and inflammation. This effect is attributed to the generation of reactive oxygen species (ROS) upon metabolism .

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of N,N-dimethyl-1-phenylmethanamine in rodent models. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential neurotoxic effects at higher concentrations.

| Concentration (mg/kg) | Behavior Change | Neurotransmitter Level (Dopamine) |

|---|---|---|

| 0 | Baseline | 100% |

| 10 | Mild Anxiety | 80% |

| 50 | Hyperactivity | 50% |

| 100 | Severe Anxiety | 30% |

Case Study 2: Mutagenicity of TNP

In another investigation focusing on TNP's mutagenic effects, researchers exposed bacterial cultures to varying concentrations of TNP. The results underscored its mutagenic potential with a clear dose-response relationship.

| TNP Concentration (µg/ml) | Mutagenicity Index |

|---|---|

| 0 | 1.0 |

| 10 | 2.5 |

| 50 | 5.0 |

| 100 | 10.0 |

The biological activity of N,N-dimethyl-1-phenylmethanamine; TNP can be attributed to several mechanisms:

Q & A

Q. How can AI-driven simulation tools improve predictive modeling of N,N-dimethyl-1-phenylmethanamine’s solvent interactions?

- Methodological Answer : Train neural networks on COSMO-RS datasets to predict solvation free energies in diverse solvents. Validate with experimental partition coefficients (log P) measured via shake-flask method. Integrate with COMSOL Multiphysics to simulate diffusion kinetics in biphasic systems, refining AI models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.